

TK-642: A Technical Guide for Drug Development Professionals

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An In-depth Overview of the Potent and Selective Allosteric SHP2 Inhibitor

TK-642 is a novel, orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] As a pyrazolopyrazine-based compound, **TK-642** has demonstrated high potency and selectivity, positioning it as a significant candidate for further investigation in oncology, particularly for esophageal cancer.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

TK-642 is identified by the chemical formula C17H20ClN7S and has a molecular weight of 389.91 g/mol .[2] Its structure is characterized by a pyrazolopyrazine core.

Table 1: Physicochemical and Pharmacokinetic Properties of TK-642



Property	Value	Reference
Molecular Formula	C17H20CIN7S	[2]
Molecular Weight	389.91 g/mol	[2]
CAS Number	2765183-10-4	[2]
Oral Bioavailability (F)	42.5%	[1]
Half-life (t1/2)	2.47 hours	[1]

Table 2: In Vitro Inhibitory Activity of TK-642

Target	IC50	Cell Line	Reference
SHP2WT	2.7 nmol/L	N/A	[1]
KYSE-520 cells	5.73 μmol/L	Esophageal Cancer	[1]

Mechanism of Action

TK-642 functions as a reversible and non-competitive allosteric inhibitor of SHP2.[1] It binds to the "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[1][3] This binding stabilizes SHP2 in an auto-inhibited, inactive conformation, thereby preventing its dephosphorylation activity. By inhibiting SHP2, **TK-642** effectively suppresses downstream signaling pathways, including the AKT and ERK pathways, which are crucial for cell proliferation and survival.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **TK-642**.

SHP2 Inhibition Assay

The inhibitory activity of **TK-642** against SHP2 was determined using a biochemical assay. The procedure involved the incubation of the SHP2 enzyme with varying concentrations of **TK-642**. The enzymatic reaction was initiated by the addition of a substrate, and the reaction progress



was monitored. The half-maximal inhibitory concentration (IC50) was then calculated from the resulting dose-response curves.

Cell Proliferation Assay

The anti-proliferative effects of **TK-642** were assessed using the KYSE-520 esophageal cancer cell line.[1] Cells were seeded in 96-well plates and treated with a range of concentrations of **TK-642** (0 to 100 μ mol/L) for 96 hours.[1] Cell viability was then measured to determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the direct binding of **TK-642** to the SHP2 protein within a cellular context.[1]

- Cell Treatment: KYSE-520 cells were treated with 10 μmol/L of TK-642 or a vehicle control (DMSO) for 3 hours.[1]
- Heat Shock: The treated cells were subjected to a temperature gradient.
- Protein Extraction and Analysis: Following the heat shock, the cells were lysed, and the
 soluble protein fraction was collected. The expression levels of SHP2 and a loading control
 (GAPDH) were detected by Western blot.[1] An increased thermal stability of SHP2 in the
 presence of TK-642 indicates direct target engagement.

Western Blot Analysis for Signaling Pathway Modulation

To investigate the effect of **TK-642** on downstream signaling, the phosphorylation levels of key proteins in the AKT and ERK pathways were analyzed by Western blot.

- Cell Treatment: KYSE-520 cells were treated with TK-642.
- Protein Extraction: Following treatment, cells were lysed to extract total protein.
- Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

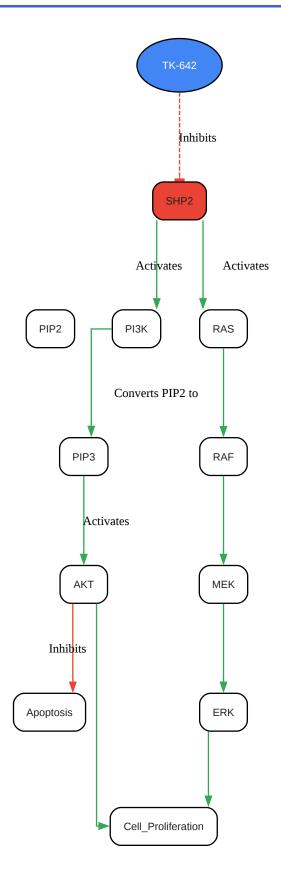


- Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated and total forms of AKT and ERK, followed by incubation with HRPconjugated secondary antibodies.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total AKT and ERK indicates inhibition of these pathways.

Visualizations Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of **TK-642** on the SHP2-mediated AKT and ERK signaling pathways.





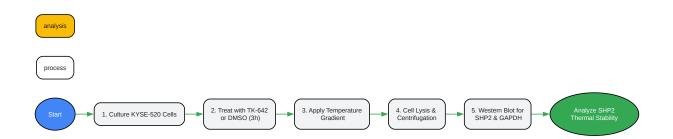
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TK-642 inhibits SHP2, blocking downstream ERK and AKT signaling.



Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in the CETSA protocol used to verify the binding of **TK-642** to SHP2 in cells.



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Workflow for determining **TK-642** target engagement using CETSA.

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References

- 1. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]







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